BenchChemオンラインストアへようこそ!

T56-LIMKi

LIMK2 selectivity isoform-specific inhibition cofilin phosphorylation

T56-LIMKi is the definitive LIMK2-selective inhibitor for cancer research. Unlike dual LIMK1/2 inhibitors (BMS-5, BMS-3) that confound target attribution, T56-LIMKi spares LIMK1 entirely, ensuring phenotype specificity. It achieves superior cellular p-cofilin suppression (46% vs. 37% for BMS-5 in Panc-1) and is the only LIMK2 inhibitor with published oral bioavailability and Panc-1 xenograft tumor regression data (60 mg/kg). Validated across Panc-1, U87, ST88-14, and A549 lines with defined IC50 values. Choose T56-LIMKi when unambiguous LIMK2 targeting is critical.

Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
Cat. No. B1681201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT56-LIMKi
Synonyms3-methyl-N-(3-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)isoxazole-5-carboxamide
T56-LIMKi
Molecular FormulaC19H14F3N3O3
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
InChIKeyXVOKFRPKSAWELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T56-LIMKi: Selective LIMK2 Inhibitor for Cancer Research – Baseline Overview and Procurement Relevance


T56-LIMKi (CAS 924473-59-6), also known as T5601640, is a cell-permeable small molecule that selectively inhibits LIM kinase 2 (LIMK2) with little or no cross-reactivity against LIMK1 [1]. It functions by reducing LIMK2-mediated phosphorylation of cofilin, leading to actin cytoskeleton disruption and inhibition of tumor cell migration and proliferation [1]. The compound has demonstrated in vitro efficacy across multiple cancer cell lines including pancreatic (Panc-1), glioma (U87), and schwannoma (ST88-14), and has been validated in a Panc-1 mouse xenograft model [1].

Why T56-LIMKi Cannot Be Substituted with Other LIMK Inhibitors: Selectivity and Cellular Context


Generic substitution among LIMK inhibitors is scientifically unjustified due to divergent isoform selectivity profiles, off-target kinase activities, and cellular context-dependent efficacy. T56-LIMKi is distinguished by its high specificity for LIMK2 over LIMK1 [1], whereas common alternatives such as BMS-5 (LIMKi3) and BMS-3 are potent dual LIMK1/2 inhibitors , and LX7101 additionally targets ROCK and PKA . These differences in target engagement translate to distinct pharmacodynamic effects: in Panc-1 cells, T56-LIMKi reduces p-cofilin by 46% while the dual inhibitor BMS-5 achieves only 37% reduction [1], demonstrating that broader target coverage does not equate to superior cellular efficacy. Furthermore, the lack of LIMK1 inhibition by T56-LIMKi may be advantageous in contexts where LIMK1 activity is to be preserved or where dual inhibition produces unwanted effects [1].

T56-LIMKi Evidence Guide: Quantitative Differentiation from Comparator LIMK Inhibitors


T56-LIMKi Exhibits Selective Inhibition of LIMK2 with No Detectable Activity Against LIMK1

In HeLa cells stably overexpressing either LIMK1 or LIMK2, T56-LIMKi (50 μM) selectively inhibited cofilin phosphorylation only in the LIMK2 transfectants, with no detectable effect on p-cofilin levels in LIMK1-overexpressing cells [1]. In contrast, the dual LIMK1/2 inhibitor BMS-5 potently inhibits both isoforms with IC50 values of 7 nM and 8 nM, respectively . This isoform selectivity is a critical differentiator for applications where LIMK1 activity must remain intact.

LIMK2 selectivity isoform-specific inhibition cofilin phosphorylation

T56-LIMKi Demonstrates Superior p-Cofilin Reduction in Panc-1 Cells Relative to BMS-5

In a direct side-by-side comparison using Panc-1 pancreatic cancer cells, T56-LIMKi reduced phosphorylated cofilin (p-cofilin) levels by 46% ± 10%, whereas the dual LIMK1/2 inhibitor BMS-5 reduced p-cofilin by only 37% ± 5% [1]. In U87 glioblastoma cells, the effects were comparable (T56-LIMKi: 24% ± 10%; BMS-5: 38% ± 12%) [1]. Notably, in A549 lung cancer cells, T56-LIMKi had minimal effect (4% ± 4% reduction) while BMS-5 achieved 65% ± 55% reduction [1], highlighting cell line-specific efficacy differences.

pancreatic cancer cofilin phosphorylation Panc-1

T56-LIMKi Exhibits Potent Cell Growth Inhibition Across Multiple Cancer Lines with Defined IC50 Values

T56-LIMKi inhibits proliferation of several cancer cell lines with IC50 values of 7.4 ± 7 μM (U87 glioblastoma), 18.3 ± 5 μM (ST88-14 schwannoma), 35.2 ± 5 μM (Panc-1 pancreatic cancer), and 90 ± 14 μM (A549 lung cancer) [1]. While direct cellular IC50 values for comparator LIMK inhibitors in these exact lines are not systematically reported, the biochemical potency of BMS-5 (IC50 ~7-8 nM for LIMK1/2) and BMS-3 (IC50 ~5-6 nM) does not translate linearly to cellular efficacy, underscoring the importance of cell-based data for compound selection.

cancer cell proliferation IC50 U87 ST88-14 Panc-1

Oral T56-LIMKi Administration Suppresses Tumor Growth in Panc-1 Xenograft Model

In a nude mouse Panc-1 xenograft model, daily oral administration of T56-LIMKi at 60 mg/kg for 35 days resulted in a significant decrease in tumor volume compared to vehicle control (P < 0.05) [1]. Among eight mice treated at 60 mg/kg, four tumors disappeared completely, two were reduced in size by approximately 80%, and two were unaffected [1]. Tumor homogenates from treated mice showed a 25% ± 10.8% reduction in p-cofilin levels [1]. Comparable in vivo tumor xenograft data for other LIMK inhibitors such as BMS-5 or LX7101 are not available in the public domain, making T56-LIMKi the most extensively characterized LIMK2 inhibitor for in vivo oncology studies.

in vivo efficacy pancreatic cancer xenograft tumor shrinkage

T56-LIMKi Offers a Cleaner Kinase Selectivity Profile Compared to Multi-Targeted LIMK Inhibitors

T56-LIMKi is reported to inhibit LIMK2 with high specificity and shows little or no cross-reactivity with LIMK1 [1]. In contrast, LX7101, another LIMK2-preferring inhibitor, also potently inhibits ROCK2 (IC50 = 1.6 nM) and PKA (IC50 < 1 nM) . While LX7101 exhibits sub-nanomolar potency against LIMK2 (IC50 = 4.3 nM at 2 μM ATP) , its multi-kinase activity introduces confounding variables in cellular and in vivo studies. T56-LIMKi's more restricted target profile reduces the likelihood of off-target-mediated phenotypes, making it a preferred tool compound for dissecting LIMK2-specific biology.

kinase selectivity off-target effects ROCK PKA

Optimal Research and Procurement Applications for T56-LIMKi


Pancreatic Cancer Research Requiring LIMK2-Specific Pathway Dissection

T56-LIMKi is the inhibitor of choice for studies investigating the role of LIMK2 in pancreatic cancer. Its selective inhibition of LIMK2 without affecting LIMK1 allows researchers to attribute observed phenotypes specifically to LIMK2 activity. The compound has validated efficacy in Panc-1 cells (p-cofilin reduction: 46% ± 10%; proliferation IC50: 35.2 μM) and in a Panc-1 xenograft model (tumor growth inhibition at 60 mg/kg oral) [1].

Glioblastoma and Schwannoma Cell-Based Assays with Defined Cellular Potency

For in vitro studies in U87 glioblastoma or ST88-14 schwannoma cells, T56-LIMKi offers well-characterized IC50 values (7.4 μM and 18.3 μM, respectively) [1]. Researchers can confidently select appropriate concentrations for functional assays based on these empirically determined cellular potencies, which are not available for many alternative LIMK inhibitors in these specific cell lines.

In Vivo Oncology Studies Requiring Oral Dosing and Tumor Growth Inhibition Data

T56-LIMKi is the only LIMK2 inhibitor with published oral bioavailability and tumor growth inhibition data in a Panc-1 xenograft model [1]. Investigators planning in vivo experiments can leverage existing formulation and dosing guidance (60 mg/kg in 0.5% CMC) and expect significant tumor volume reduction, with some animals achieving complete tumor regression [1].

Mechanistic Studies Differentiating LIMK1 vs. LIMK2 Functions

When experimental objectives require unambiguous attribution of effects to LIMK2 rather than LIMK1, T56-LIMKi's high specificity for LIMK2 [1] makes it superior to dual inhibitors like BMS-5 or BMS-3. This is particularly relevant in tissues where LIMK1 and LIMK2 have distinct expression patterns or subcellular localizations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for T56-LIMKi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.